

Technical Support Center: Utilizing AMP-PNP in Live-Cell Imaging

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Compound of Interest

Compound Name: AMP-PNP

Cat. No.: B156828

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Welcome to the technical support center for the use of Adenosine 5'-(β,γ -imido)triphosphate (**AMP-PNP**) in live-cell imaging. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on the effective application of this non-hydrolyzable ATP analog and to troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AMP-PNP** and why is it used in live-cell imaging?

A1: **AMP-PNP** is a structural analog of adenosine triphosphate (ATP) where the oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group. This substitution makes the terminal phosphate bond highly resistant to cleavage by most ATPases and kinases. In live-cell imaging, **AMP-PNP** is used to "trap" ATP-dependent enzymes and molecular motors in an ATP-bound state, allowing for the visualization of specific, otherwise transient, conformational states and processes.

Q2: Is **AMP-PNP** completely non-hydrolyzable?

A2: While highly resistant to cleavage, **AMP-PNP** is not entirely non-hydrolyzable. Some enzymes, such as the motor protein ncd (a kinesin-related protein), have been shown to slowly hydrolyze **AMP-PNP** at a rate of approximately 0.00004 s^{-1} , which is about 1% of the ATP turnover rate.^[1] This slow hydrolysis is an important consideration for long-term imaging experiments.

Q3: How does the binding affinity of **AMP-PNP** compare to ATP?

A3: The binding affinity of **AMP-PNP** relative to ATP is enzyme-dependent. In some cases, the affinity is comparable, while in others it may be weaker. For instance, for the (Na⁺ + K⁺)-dependent ATPase, the dissociation constant (K_d) for **AMP-PNP** is in the low micromolar range (2.2 μM with MgCl₂).^[2] However, for other proteins like the recA protein, **AMP-PNP** has a weaker binding affinity than ATP.^[3] It is crucial to consider this when determining the appropriate concentration for your experiments.

Q4: What are the potential off-target effects of **AMP-PNP** in live cells?

A4: Like many small molecule inhibitors, **AMP-PNP** can have off-target effects. Due to the conserved nature of the ATP-binding pocket, it can bind to a wide range of ATP-dependent proteins, not just the one of interest.^[4] For example, **AMP-PNP** can act as a blocker of K_ir_6 (K_ATP_) channels and can inhibit fast axonal transport.^{[5][6]} It is essential to include appropriate controls to identify and account for these potential off-target effects.

Q5: Can **AMP-PNP** affect cellular energy levels?

A5: By competing with endogenous ATP for binding to a multitude of enzymes, high concentrations of **AMP-PNP** could potentially disrupt cellular energy homeostasis. One key pathway that could be affected is the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy balance.^{[7][8][9][10]} Monitoring cellular health and using the lowest effective concentration of **AMP-PNP** is recommended.

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
No observable effect of AMP-PNP	Insufficient intracellular concentration: AMP-PNP is a charged molecule and does not readily cross the cell membrane.	1. Optimize delivery method: Try different permeabilization techniques such as saponin or digitonin, electroporation, or microinjection.[11] 2. Increase extracellular concentration: Titrate the concentration of AMP-PNP in the imaging medium. 3. Increase incubation time: Allow more time for AMP-PNP to enter the cells. 4. Use cell-penetrating peptides (CPPs): Conjugating AMP-PNP to a CPP can enhance its uptake.[2][12]
Low binding affinity for the target protein: The concentration of AMP-PNP may be below the K_d for your protein of interest.	1. Increase AMP-PNP concentration: Based on available literature or preliminary dose-response experiments, increase the working concentration. 2. Verify protein expression and localization: Ensure your target protein is correctly expressed and localized within the cell.	
High background fluorescence or cell stress	Cytotoxicity: High concentrations of AMP-PNP or the delivery method itself can be toxic to cells.[13][14][15][16][17]	1. Perform a cytotoxicity assay: Determine the optimal, non-toxic concentration range for your cell line using assays like MTT or live/dead staining. 2. Reduce AMP-PNP concentration and incubation time: Use the lowest effective concentration for the shortest possible duration. 3. Optimize

delivery method: Use a milder permeabilization agent or lower the intensity of electroporation.

Phototoxicity: Excessive exposure to excitation light during imaging can damage cells.

1. Minimize light exposure:
Use the lowest possible laser power and exposure time.
2. Use sensitive detectors:
Employ highly sensitive cameras to reduce the required excitation intensity.
3. Image less frequently:
For time-lapse experiments, increase the interval between image acquisitions.

Inconsistent or unexpected results

Off-target effects: AMP-PNP is affecting other ATP-dependent pathways in the cell.

1. Include multiple controls:
Use a vehicle control (delivery method without AMP-PNP), a positive control (a known inhibitor of your pathway), and a negative control (an inactive analog if available).
2. Rescue experiment:
After observing the effect of AMP-PNP, try to wash it out and add an excess of ATP to see if the normal phenotype can be restored.
3. Use a secondary method:
Validate your findings with a complementary technique, such as biochemical assays with purified components.

Slow hydrolysis of AMP-PNP:
The "inhibited" state may not be stable over long imaging periods.

1. Limit imaging duration:
Plan experiments to capture the desired effect within a shorter timeframe.
2. Replenish AMP-

PNP: For longer experiments, consider carefully replenishing the imaging medium with fresh AMP-PNP.

Quantitative Data Summary

Parameter	AMP-PNP	ATP	Protein/System	Reference
Hydrolysis Rate	$\sim 0.00004 \text{ s}^{-1}$	$\sim 0.004 \text{ s}^{-1}$	Kinesin-related protein (ncd)	[1]
Binding Affinity (Kd)	2.2 μM (with 50 μM MgCl_2)	$\sim 1 \mu\text{M}$ (Km)	($\text{Na}^+ + \text{K}^+$)-dependent ATPase	[2]
Binding Affinity (Kd)	Weaker than ATP	Stronger than AMP-PNP	recA protein	[3]
Binding Affinity (Kd)	$\sim 13 \mu\text{M}$	$\sim 2 \mu\text{M}$ (GTP)	NMP kinase AK3	[18]
Effect on Motility	Inhibits	Drives motility	Kinesin-1	[19]
Cytotoxicity (Typical Range)	10 μM - 5 mM (cell line dependent)	Generally non-toxic at physiological concentrations	Various cell lines	[13] [14] [15] [16] [17]

Experimental Protocols

Protocol 1: Introduction of AMP-PNP into Adherent Cells using Saponin Permeabilization

This protocol provides a general method for transiently permeabilizing adherent cells to introduce **AMP-PNP** for live-cell imaging.

Materials:

- Adherent cells cultured on glass-bottom imaging dishes

- **AMP-PNP** stock solution (e.g., 100 mM in sterile water or buffer, pH 7.4)
- Saponin stock solution (e.g., 1 mg/mL in sterile water)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Wash buffer (e.g., PBS or HBSS)

Procedure:

- Cell Preparation: Culture cells to the desired confluence (typically 60-80%) on imaging dishes.
- Prepare Imaging Solutions:
 - Prepare the "Loading Buffer": Live-cell imaging medium containing the final desired concentration of **AMP-PNP** (e.g., 1-5 mM) and a low concentration of saponin (e.g., 0.01-0.05 mg/mL). The optimal saponin concentration needs to be determined empirically for each cell type to ensure permeabilization without causing excessive cell death.
 - Prepare the "Imaging Buffer": Live-cell imaging medium containing the same final concentration of **AMP-PNP** but without saponin.
- Permeabilization and Loading:
 - Wash the cells once with warm wash buffer.
 - Remove the wash buffer and add the "Loading Buffer" to the cells.
 - Incubate for a short period (e.g., 2-5 minutes) at 37°C. This step should be optimized to allow **AMP-PNP** entry while minimizing the loss of cytosolic components.
- Wash and Image:
 - Gently remove the "Loading Buffer".
 - Wash the cells twice with the warm "Imaging Buffer" to remove the saponin and extracellular **AMP-PNP** that is not bound.

- Add fresh "Imaging Buffer" to the cells.
- Proceed with live-cell imaging on a pre-warmed microscope stage.

Control Experiments:

- Vehicle Control: Perform the same procedure but with a "Loading Buffer" containing saponin but no **AMP-PNP**.
- No Permeabilization Control: Treat cells with "Imaging Buffer" containing **AMP-PNP** but without the saponin permeabilization step.
- ATP Washout: After imaging the **AMP-PNP** effect, attempt to wash out the **AMP-PNP** with imaging buffer and then add a high concentration of ATP (e.g., 5-10 mM) to see if the cellular process can be rescued.

Protocol 2: Electroporation for Introducing AMP-PNP into Suspension Cells

This protocol is suitable for introducing **AMP-PNP** into suspension cells or cells that can be detached without significant damage.

Materials:

- Suspension cells or trypsinized adherent cells
- **AMP-PNP** stock solution
- Electroporation buffer (e.g., Opti-MEM™ or a manufacturer-specific buffer)
- Electroporator and compatible cuvettes
- Recovery medium (complete growth medium)

Procedure:

- Cell Preparation: Harvest and wash the cells, then resuspend them in the electroporation buffer at the recommended density (e.g., 1-5 x 10⁶ cells/mL).

- Electroporation:
 - Add **AMP-PNP** to the cell suspension to the desired final concentration (e.g., 1-10 mM).
 - Transfer the cell/**AMP-PNP** mixture to a pre-chilled electroporation cuvette.
 - Apply the electric pulse using parameters optimized for your cell line. Start with manufacturer-recommended settings and optimize for high viability and loading efficiency.
- Recovery and Plating:
 - Immediately after the pulse, gently transfer the cells to a tube containing pre-warmed recovery medium.
 - Incubate for 15-30 minutes to allow cells to recover.
 - Plate the cells onto imaging dishes.
- Imaging: Allow the cells to adhere (if applicable) and then replace the medium with fresh imaging buffer (containing **AMP-PNP** if continuous presence is desired) before starting the imaging session.

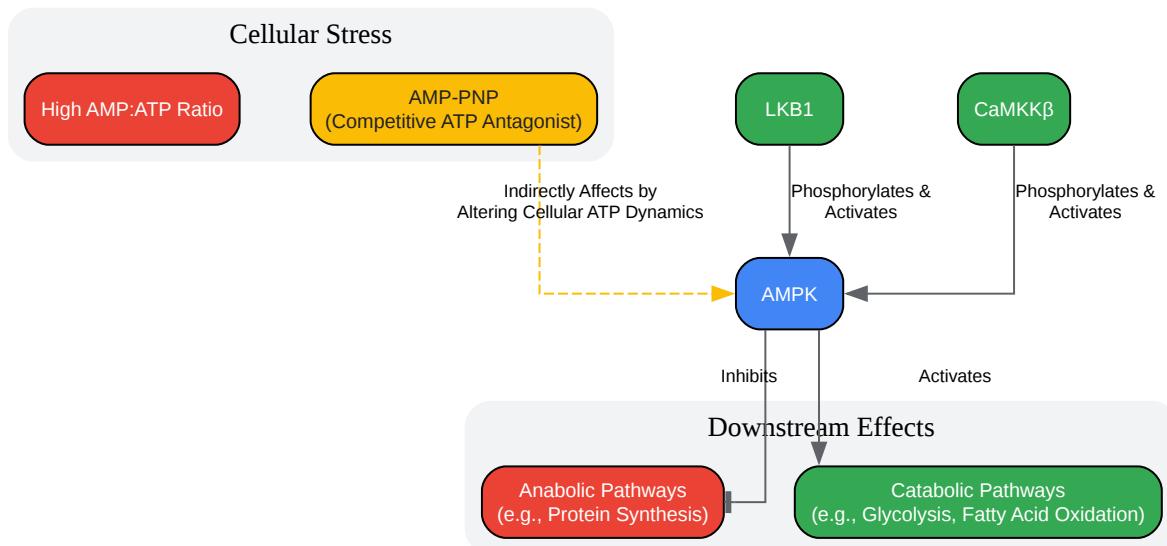
Control Experiments:

- Mock Electroporation: Electroporate cells in the buffer without **AMP-PNP**.
- No Electroporation: Incubate cells with **AMP-PNP** in the electroporation buffer without applying the electric pulse.

Signaling Pathways and Workflows

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its activation by a high AMP:ATP ratio triggers a cascade of events to restore energy balance. Introducing **AMP-PNP** can interfere with this pathway by competing with ATP for binding to various kinases and ATP-dependent enzymes, potentially altering the cellular energy charge and indirectly influencing AMPK activity.

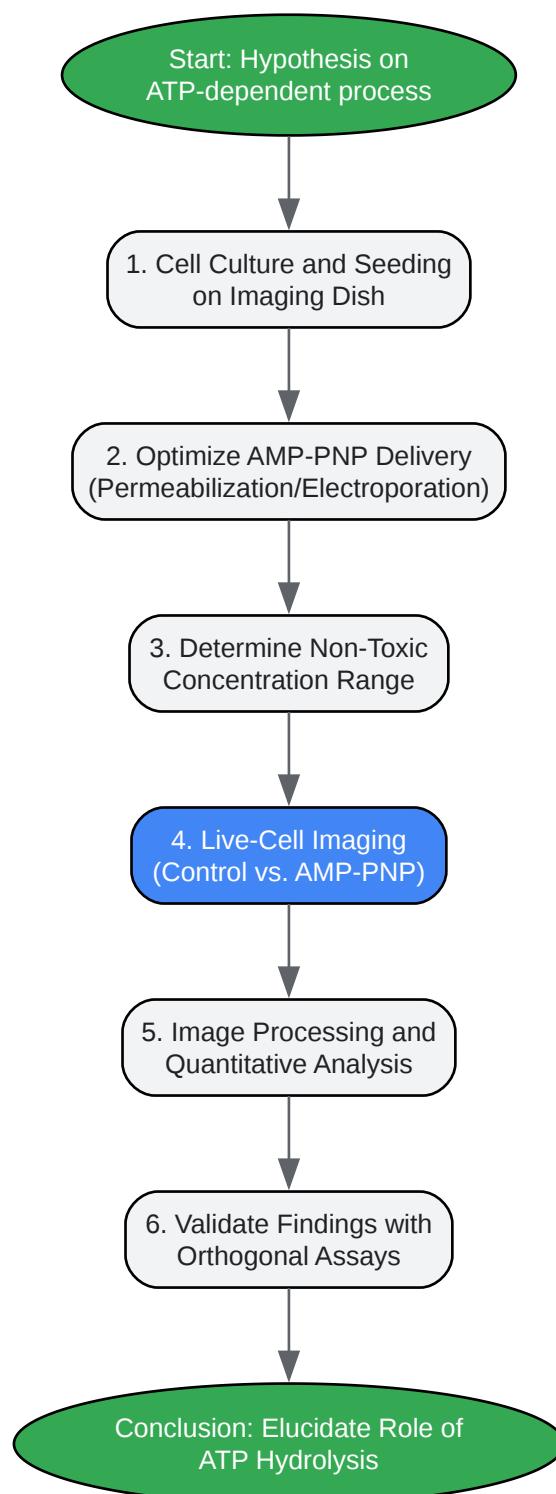


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Caption: The AMPK signaling pathway is a key regulator of cellular energy homeostasis.

Experimental Workflow for Live-Cell Imaging with AMP-PNP

This workflow outlines the key steps for a typical live-cell imaging experiment designed to investigate the effect of **AMP-PNP** on an ATP-dependent cellular process.



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Caption: A typical workflow for studying ATP-dependent processes using **AMP-PNP** in live cells.

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